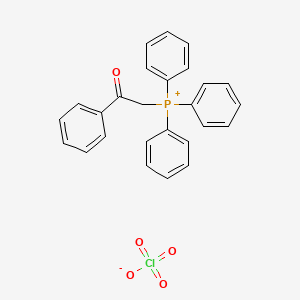
1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- is a complex organic compound known for its unique structure and significant biological activity This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties
Méthodes De Préparation
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- involves its interaction with specific molecular targets. For instance, as an inhibitor of the hepatitis C virus NS5B polymerase, it binds to the non-nucleoside binding site of the enzyme, preventing the replication of the virus. This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Compared to other isoquinoline derivatives, 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- stands out due to its unique combination of a nitro group and a dimethylamino propyl side chain. Similar compounds include:
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro and dimethylamino propyl groups, resulting in different chemical properties.
2,3-Dihydro-1H-benzo[de]isoquinoline: Another isoquinoline derivative with different substituents, leading to varied biological activities.
Propriétés
Numéro CAS |
92078-85-8 |
|---|---|
Formule moléculaire |
C17H17N3O4 |
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl]-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17N3O4/c1-18(2)9-4-10-19-16(21)12-6-3-5-11-14(20(23)24)8-7-13(15(11)12)17(19)22/h3,5-8H,4,9-10H2,1-2H3 |
Clé InChI |
HXUICTWMWMKWSJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


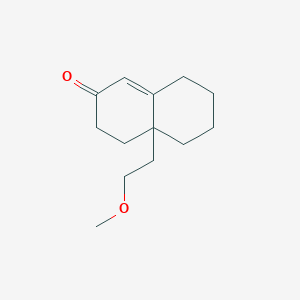
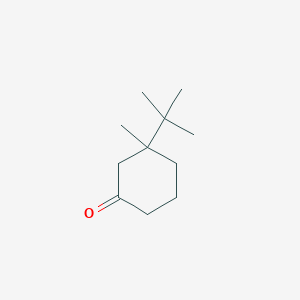
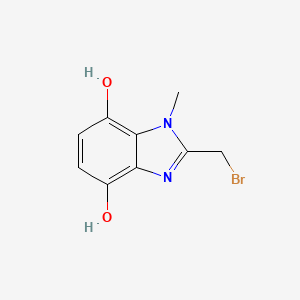
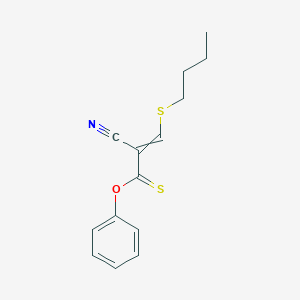
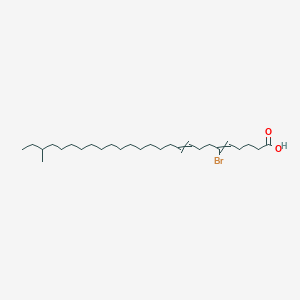
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
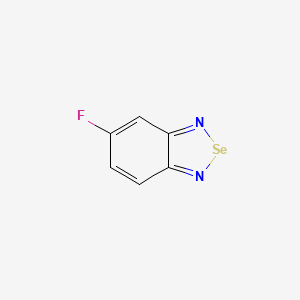
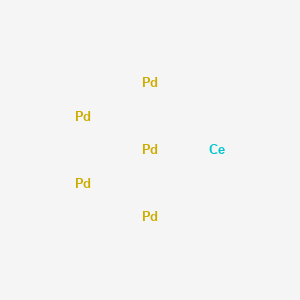
![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
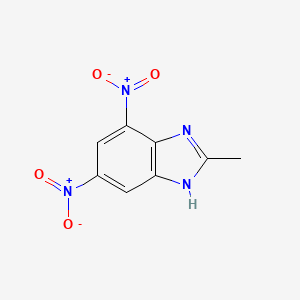
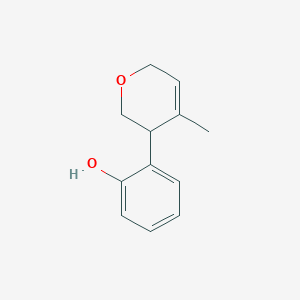
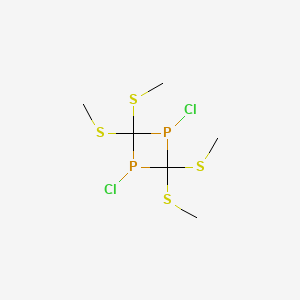
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
